2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole
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Overview
Description
2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole is an organic compound with the molecular formula C14H11Cl3N2O This compound is known for its unique chemical structure, which includes a benzimidazole core substituted with a 2,4-dichlorophenoxy group
Mechanism of Action
Target of Action
It is known that similar compounds are often used as herbicides , suggesting that their targets may be specific enzymes or proteins in plants.
Mode of Action
Based on its structural similarity to other herbicides, it may function by disrupting normal plant growth and development .
Biochemical Pathways
Similar compounds are known to interfere with plant hormone pathways, leading to uncontrolled growth and eventually plant death .
Pharmacokinetics
It is known that similar compounds are often absorbed through the leaves and roots of plants, distributed throughout the plant tissues, metabolized in various ways, and eventually excreted .
Result of Action
Similar compounds are known to cause uncontrolled growth in plants, leading to their eventual death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, the compound’s effectiveness may be affected by soil composition, temperature, and moisture levels. Additionally, the compound’s stability could be influenced by factors such as sunlight exposure and pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield the desired benzimidazole derivative . The reaction conditions often include refluxing in dry acetone with anhydrous potassium carbonate as a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization from ethanol/dimethylformamide mixtures are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to dechlorinated or partially reduced products.
Scientific Research Applications
2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar phenoxy structure.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.
Dichlorprop: A herbicide with a similar dichlorophenoxy group.
Uniqueness
2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-19-13-5-3-2-4-12(13)18-15(19)9-20-14-7-6-10(16)8-11(14)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPWRUOKXVBOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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